N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide
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Overview
Description
N-acetyl-n-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]acetohydrazide is a complex organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties . This compound is characterized by the presence of a nitrofuran moiety attached to a thiazole ring, which is further connected to an acetohydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-n-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]acetohydrazide typically involves multiple steps. One common method starts with the nitration of furan to introduce the nitro group. This is followed by the formation of the thiazole ring through a cyclization reaction involving thiourea and a halogenated precursor . The final step involves the acetylation of the hydrazide group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-n-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted thiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored for its anticancer activity, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings
Mechanism of Action
The mechanism of action of N-acetyl-n-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]acetohydrazide involves multiple pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide
- 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
- 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole
Uniqueness
N-acetyl-n-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its acetohydrazide moiety enhances its ability to form hydrogen bonds, increasing its interaction with biological targets .
Properties
CAS No. |
91091-92-8 |
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Molecular Formula |
C11H10N4O5S |
Molecular Weight |
310.29 g/mol |
IUPAC Name |
N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide |
InChI |
InChI=1S/C11H10N4O5S/c1-6(16)13-14(7(2)17)11-12-8(5-21-11)9-3-4-10(20-9)15(18)19/h3-5H,1-2H3,(H,13,16) |
InChI Key |
MJTLUKPTNPNNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN(C1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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